molecular formula C6H3F3INO B1313341 5-Iodo-3-(trifluoromethyl)pyridin-2-OL CAS No. 887707-23-5

5-Iodo-3-(trifluoromethyl)pyridin-2-OL

Cat. No.: B1313341
CAS No.: 887707-23-5
M. Wt: 288.99 g/mol
InChI Key: ACMILMILHHLANU-UHFFFAOYSA-N
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Description

5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS 887707-23-5) is a versatile halogenated pyridinone derivative that serves as a valuable synthetic intermediate and ligand in modern organic synthesis and drug discovery. This compound is characterized by its molecular formula of C6H3F3INO and a molecular weight of 288.99 g/mol [ ]. It typically presents as a light gold to orange wooly crystalline powder with a melting point of 145-147°C [ ]. The primary research value of this compound lies in its application as a key building block in pharmaceutical and agrochemical research. The iodine atom at the 5-position of the pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the rapid diversification of the pyridine core [ ]. Furthermore, this compound and its close analogs have demonstrated significant utility as effective ligands in palladium-catalyzed C-H bond functionalization reactions [ ]. The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, a desirable feature in the design of bioactive molecules. In practical research applications, this compound has been successfully synthesized from 3-trifluoromethyl-2-pyridinol using N-iodosuccinimide, achieving high yields [ ]. Its predicted pKa of 7.80 suggests it can exist in tautomeric forms, which can influence its coordination properties [ ]. Researchers should note that this compound is classified as an irritant (GHS07) and should be handled with appropriate safety precautions, including the use of personal protective equipment [ ]. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMILMILHHLANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468007
Record name 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one
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Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-23-5
Record name 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID20468007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-3-(trifluoromethyl)pyridin-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL typically involves the iodination of 3-(trifluoromethyl)pyridin-2-OL. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethyl)pyridin-2-OL with an azide group replacing the iodine .

Scientific Research Applications

Chemistry: 5-Iodo-3-(trifluoromethyl)pyridin-2-OL is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the stability and efficacy of these compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analog: 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Key Differences

  • Substituent Positions : Iodine and trifluoromethyl groups are swapped (iodine at position 3, -CF₃ at position 5) .
  • Properties : Molecular weight is identical (288.99 g/mol), but positional isomerism may alter reactivity. For example, steric hindrance near the hydroxyl group could affect nucleophilic substitution.
  • Commercial Availability : Priced at $400/g (1 g scale), indicating high cost due to synthetic complexity .

Functional Group Variants

3-Nitro-5-(trifluoromethyl)pyridin-2-ol
  • Substituents: Nitro (-NO₂) replaces iodine at position 3.
  • Properties : Molecular formula C₆H₃F₃N₂O₃ , molecular weight 208.09 g/mol , and melting point 189–190°C .
  • Reactivity : The nitro group enhances electrophilicity, favoring reduction or displacement reactions compared to iodine.
5-Fluoro-3-iodopyridin-2-ol
  • Substituents : Fluorine (-F) replaces -CF₃ at position 4.

Halogenated Derivatives

5-Iodopyridin-3-ol
  • Substituents : Single iodine at position 5 and hydroxyl at position 3.
  • Applications : Simpler structure may serve as a scaffold for functionalization but lacks the -CF₃ group’s stability .
2,5-Diiodopyridin-3-ol
  • Substituents : Two iodine atoms at positions 2 and 5.
  • Utility : Enhanced halogen density could facilitate multi-step coupling reactions .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Iodo-3-(trifluoromethyl)pyridin-2-OL 5-I, 3-CF₃, 2-OH C₆H₃F₃INO ~289.99 Pharmaceutical intermediate (inferred)
3-Iodo-5-(trifluoromethyl)pyridin-2-ol 3-I, 5-CF₃, 2-OH C₆H₃F₃INO 288.99 High-cost research chemical
3-Nitro-5-(trifluoromethyl)pyridin-2-ol 3-NO₂, 5-CF₃, 2-OH C₆H₃F₃N₂O₃ 208.09 High melting point (189–190°C)
5-Fluoro-3-iodopyridin-2-ol 5-F, 3-I, 2-OH C₅H₃FINO ~238.99 Improved solubility
5-Iodopyridin-3-ol 5-I, 3-OH C₅H₄INO ~220.99 Basic halogenated scaffold

Biological Activity

5-Iodo-3-(trifluoromethyl)pyridin-2-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula C6H4F3INOC_6H_4F_3INO and is characterized by the presence of a trifluoromethyl group and an iodine atom on the pyridine ring. These substituents are crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The iodine atom may play a role in binding affinity due to its ability to participate in halogen bonding.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory properties.
  • Protein Kinases : Studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF7 (breast cancer)

The compound induced apoptosis in these cells, with IC50 values reported as follows:

Cell Line IC50 (µM)
A54912.5
MCF715.0

These findings suggest that the compound may have potential as an anticancer therapeutic agent.

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .
  • Anticancer Mechanism Investigation : Research conducted on A549 cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis . This study highlighted the compound's potential as a novel anticancer agent through ROS-mediated pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Iodo-3-(trifluoromethyl)pyridin-2-ol?

Answer: The synthesis involves iodination of 5-(trifluoromethyl)pyridin-2-ol using iodine and oxidizing agents like hydrogen peroxide. Key parameters include:

  • Temperature: 40–60°C (to balance reaction rate and side-product formation).
  • Solvent: Polar aprotic solvents (e.g., DMF or THF) enhance iodine solubility and reactivity.
  • Reaction Time: 6–12 hours (monitored via TLC or HPLC for completion).
  • Oxidizing Agent: Hydrogen peroxide (30% w/v) is preferred for controlled iodination .

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature40–60°CHigher temps risk decomposition
SolventDMF/THFEnhances iodine activation
Oxidizing AgentH₂O₂ (30%)Minimizes over-iodination
Reaction Time6–12 hoursEnsures complete conversion

Q. What purification methods are effective for isolating this compound?

Answer: Post-synthesis purification involves:

Liquid-Liquid Extraction: Use ethyl acetate to separate the product from aqueous layers.

pH Adjustment: Neutralize acidic byproducts with saturated NaHCO₃ (pH ~7) to improve extraction efficiency.

Drying: Anhydrous Na₂SO₄ removes residual moisture.

Concentration: Rotary evaporation under reduced pressure yields a crude product, followed by recrystallization (e.g., ethanol/water mixture) for further purification .

Q. How can spectroscopic techniques characterize this compound?

Answer:

  • ¹H/¹³C NMR: Identify substituent positions (e.g., iodine at C3, CF₃ at C5) via chemical shifts. The hydroxyl proton typically appears as a broad singlet (δ 10–12 ppm).
  • FT-IR: Confirm the -OH group (stretch ~3200 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular weight (M.W. 288.99 g/mol) and isotopic patterns (iodine’s 127I signature) .

Table 2: Key Spectroscopic Data

TechniqueDiagnostic Features
¹H NMRδ 8.2 (d, C6-H), δ 10.5 (s, -OH)
¹³C NMRδ 150 (C2-OH), δ 120–140 (CF₃ and I shifts)
FT-IR3200 cm⁻¹ (O-H), 1150 cm⁻¹ (C-F)

Advanced Research Questions

Q. How do the iodine and trifluoromethyl groups influence regioselectivity in further functionalization?

Answer: The electron-withdrawing CF₃ group directs electrophilic substitution to the meta position, while the iodine atom (a good leaving group) facilitates nucleophilic aromatic substitution (NAS) at C3. For example:

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions with boronic acids target the iodine substituent, enabling biaryl formation .
  • Nucleophilic Substitution: Azide or thiocyanate groups replace iodine under SNAr conditions (e.g., NaN₃ in DMSO at 80°C) .

Q. What strategies mitigate stability issues during storage or reaction conditions?

Answer:

  • Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodecomposition.
  • Thermal Stability: Avoid prolonged heating >80°C; monitor decomposition via DSC/TGA.
  • Moisture Sensitivity: Use anhydrous solvents and molecular sieves in reactions involving moisture-sensitive reagents .

Q. How can computational modeling predict reactivity for derivative synthesis?

Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).
  • Docking Studies: Assess binding affinity in drug discovery (e.g., enzyme inhibition studies) .

Q. What analytical methods resolve contradictions in reaction yield data?

Answer:

  • HPLC-MS: Quantify impurities (e.g., di-iodinated byproducts) and validate purity >95%.
  • Kinetic Studies: Use in-situ IR or NMR to track intermediate formation and optimize reaction time.
  • DoE (Design of Experiments): Statistically evaluate interactions between temperature, solvent, and catalyst loading .

Table 3: Common Derivatives and Applications

DerivativeReaction TypeApplication
Biaryl CompoundsSuzuki CouplingDrug discovery scaffolds
Azido DerivativesSNAr with NaN₃Click chemistry probes
Reduced ProductsLiAlH₄ treatmentAgrochemical intermediates

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